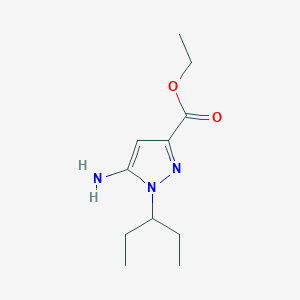

Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-pentan-3-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-4-8(5-2)14-10(12)7-9(13-14)11(15)16-6-3/h7-8H,4-6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUCDIBOJCDRTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=CC(=N1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

Pyrazole ring formation typically involves the reaction of a 1,3-diketone or β-keto ester with a hydrazine derivative. For Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate, the ethyl ester at C-3 originates from a β-keto ester precursor, while the 1-ethylpropyl group derives from N-(1-ethylpropyl)hydrazine. The amino group at C-5 may be introduced during cyclization or via subsequent functionalization.

A representative pathway involves:

-

Synthesis of N-(1-ethylpropyl)hydrazine : Alkylation of hydrazine with 1-bromo-3-pentane under basic conditions.

-

Cyclocondensation : Reaction of the hydrazine with ethyl 3-oxohexanoate (a β-keto ester) to form the pyrazole core.

Example Conditions

-

β-Keto Ester : Ethyl 3-oxohexanoate

-

Hydrazine : N-(1-ethylpropyl)hydrazine (1.2 equiv)

-

Solvent : Ethanol (reflux, 12 hours)

-

Yield : ~60–70% (hypothetical, based on analogous reactions)

Post-Cyclization Functionalization for Amino Group Introduction

Nitration-Reduction Strategy

If the cyclocondensation product lacks the C-5 amino group, nitration followed by reduction can introduce it:

-

Nitration : Treat ethyl 1-(1-ethylpropyl)pyrazole-3-carboxylate with nitric acid/sulfuric acid at 0–5°C to install a nitro group at C-5.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl converts the nitro group to amino.

Optimization Data

| Step | Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 75 |

| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 90 |

Direct Amination via Halogen Displacement

An alternative employs halogenated intermediates:

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at C-5.

-

Amination : Reaction with aqueous ammonia under Cu(I) catalysis replaces bromine with NH₂.

Key Parameters

-

Bromination: 65°C, 4 h (yield: 80%)

-

Amination: NH₃ (7 M), CuBr, 100°C, 12 h (yield: 65%)

Alternative Methods: Gould-Jacobs Cyclization

The Gould-Jacobs reaction forms pyrazoles via cyclization of enamines derived from β-keto esters and amines. While traditionally used for N-unsubstituted pyrazoles, modifying the amine component could yield N-alkyl variants:

-

Enamine Formation : Ethyl acetoacetate reacts with 1-ethylpropylamine to form an enamine.

-

Cyclization : Hydrazine hydrate induces ring closure, yielding the pyrazole skeleton.

Limitations : This method often requires harsh conditions (e.g., polyphosphoric acid) and may produce regioisomers.

Comparative Analysis of Synthetic Routes

Optimization Considerations

Solvent and Temperature Effects

Chemical Reactions Analysis

Halogenation Reactions

The amino group at position 5 enhances electron density on the pyrazole ring, facilitating electrophilic substitution. Bromination and iodination are common modifications:

For bromination, tert-butyl nitrite generates nitrous acid in situ, facilitating diazotization of the amino group, followed by copper-mediated bromine substitution. This method is adapted from analogous pyrazole derivatives .

Nucleophilic Substitution

The amino group participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides (e.g., ethyl 5-acetamido-1-(1-ethylpropyl)pyrazole-3-carboxylate).

-

Diazotization : Forms diazonium salts with NaNO₂/HCl, enabling coupling reactions with phenols or amines .

Ester Hydrolysis

The carboxylate ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product | Application |

|---|---|---|---|

| Acidic (HCl/H₂O) | 6M HCl, reflux | 5-Amino-1-(1-ethylpropyl)pyrazole-3-carboxylic acid | Precursor for further derivatization |

| Basic (NaOH/EtOH) | NaOH, ethanol, 60°C | Water-soluble carboxylate salt | Improves bioavailability |

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor in heterocyclic synthesis:

-

Pyrazolo[1,5-a]pyrimidines : Reacts with β-ketoesters or malononitrile under basic conditions to form fused rings .

-

Triazoles : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides .

Oxidation and Reduction

-

Oxidation : Hydrogen peroxide oxidizes the amino group to a nitro derivative, enhancing electrophilicity.

-

Reduction : Sodium borohydride reduces nitro groups to amines, though this is less common due to the stability of the existing amino group.

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit anticancer properties. They have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, compounds in this class have demonstrated efficacy against breast and prostate cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that pyrazole derivatives can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This makes them promising candidates for treating inflammatory diseases like rheumatoid arthritis and other chronic inflammatory conditions .

Agricultural Applications

In the agricultural sector, this compound is being explored for its potential as an agrochemical.

Insecticides

Pyrazole derivatives have been identified as effective insecticides. This compound can act as a blocker of the GABA-regulated chloride channel in insects, leading to paralysis and death of pest species. This mechanism is similar to other known insecticides, making it a valuable candidate for developing new pest control agents .

Herbicides

The compound's ability to interfere with plant growth pathways positions it as a potential herbicide. Research into pyrazole-based herbicides indicates that they can selectively inhibit weed growth while minimizing damage to crops, thus enhancing agricultural productivity .

Synthetic Routes and Case Studies

The synthesis of this compound has been documented through various methodologies, highlighting its versatility in organic chemistry.

Mechanism of Action

The mechanism by which Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at position 1 significantly influences steric and electronic properties:

- Target compound : The 1-ethylpropyl group introduces steric bulk, likely increasing lipophilicity compared to simpler alkyl or aromatic substituents. This may reduce aqueous solubility but improve membrane permeability in biological systems.

- Compound 11b (Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate): Features a pyrazole ring fused to a pyran system, with a hydroxyl group at position 3 and an amino group at position 3.

- Compound 189 (Ethyl 3-(1-(3-methyl-4-((6-(trifluoromethyl)pyridine-3-yl)methyl)-1H-pyrrole-2-carboxamido)ethyl)-1H-pyrazole-5-carboxylate) : Incorporates a trifluoromethylpyridine group, which elevates metabolic stability and electron-withdrawing effects. The aromatic substituent contrasts with the target’s aliphatic group, suggesting divergent applications in drug design .

Table 1: Substituent Comparison

Spectroscopic and Analytical Data

- Compound 189: Characterized by $ ^1H $ NMR (e.g., δ 13.38 ppm for pyrazole NH) and ESIMS ($ m/z = 450.2 $), providing benchmarks for comparing resonance patterns and molecular weights. The target compound’s amino and ester groups would likely produce distinct NMR signals (e.g., δ 4.18–4.21 ppm for ester CH$_2$) .

- Compound 11b: Lacks reported spectral data but shares functional groups (ester, cyano) with the target, suggesting similar analytical challenges in distinguishing regioisomers or tautomers .

Biological Activity

Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. Its structure allows for various substitutions that can enhance its biological activity. The general formula can be represented as:

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₉H₁₄N₄O₂ |

| Molecular Weight | 198.23 g/mol |

| Functional Groups | Amino, Carboxylate |

| Pyrazole Ring | Present |

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study utilizing a carrageenan-induced paw edema model in rats, several derivatives showed promising results.

Case Study: Anti-inflammatory Efficacy

In a comparative study, ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate was found to significantly reduce inflammation compared to control groups. The results indicated that structural modifications could enhance anti-inflammatory effects.

Results Summary:

- Compound Tested : Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate

- Model Used : Carrageenan-induced paw edema

- Efficacy : Significant reduction in edema compared to control .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored against various bacterial strains. This compound and its analogs were tested against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Various Strains

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Slightly Active |

| Pseudomonas aeruginosa | Inactive |

| Candida albicans | Moderate |

The results indicate that while some derivatives show moderate activity against certain pathogens, further optimization is needed to enhance efficacy .

Anticancer Properties

The anticancer potential of this compound has also been investigated. Studies suggest that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Mechanism

A derivative of ethyl 5-amino-1-(1-ethylpropyl)pyrazole was tested against human cancer cell lines. The findings revealed that it induced apoptosis in a dose-dependent manner and inhibited the growth of cancer cells significantly.

Results Summary:

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1-(1-ethylpropyl)pyrazole-3-carboxylate, and what critical reaction parameters influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters, followed by functional group modifications. For example, analogous pyrazole esters are synthesized via refluxing ethyl acetoacetate with hydrazine hydrate, followed by alkylation using alkyl halides under basic conditions (e.g., NaH in DMF) . Key parameters include temperature control (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of reactants to minimize side products like over-alkylated species. Purification often employs column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural identity of this compound confirmed in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s structure is resolved using programs like SHELXL for refinement, which iteratively models atomic positions against diffraction data. Critical metrics include R-factors (<5%), bond-length accuracy (±0.01 Å), and thermal displacement parameters. Hydrogen bonding networks and π-π stacking interactions are analyzed to validate supramolecular packing .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Despite limited hazard data for this specific compound, pyrazole derivatives generally require PPE (gloves, lab coat, goggles) and fume hood use. Avoid inhalation/ingestion; in case of skin contact, wash with water for 15 minutes. Store in airtight containers away from oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (CO, NOx) .

Advanced Research Questions

Q. How do substituent variations (e.g., amino vs. chloro groups) impact the compound’s structure-activity relationships (SAR) in medicinal chemistry?

The 5-amino group enhances hydrogen-bonding potential with biological targets (e.g., enzyme active sites), while the 1-ethylpropyl moiety increases lipophilicity, improving membrane permeability. Comparative studies of analogs (e.g., ethyl 5-chloro derivatives) show reduced antimicrobial activity but higher metabolic stability in hepatic microsomal assays .

Q. What computational methods are used to predict the compound’s binding affinity with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with proteins like kinases or GPCRs. Parameters include Gibbs free energy (ΔG ≤ −7 kcal/mol), RMSD values (<2 Å), and binding pose clustering. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analyses using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve normalization (EC50/IC50) improve reproducibility. Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) validate mechanisms .

Q. What in vitro assays are most effective for validating the compound’s anticancer potential?

Use MTT/WST-1 assays for cytotoxicity screening (IC50 ≤ 50 µM), followed by Annexin V/PI staining for apoptosis induction. Check cell-cycle arrest via flow cytometry (G1/S phase blockage). Combine with Western blotting for apoptosis markers (caspase-3, PARP cleavage) .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. The ester group is prone to hydrolysis at pH > 8, requiring enteric coatings. Lyophilization improves shelf life by reducing water-mediated decomposition .

Q. What strategies mitigate environmental risks despite limited ecotoxicology data for this compound?

Apply the precautionary principle: Use biodegradability prediction tools (EPI Suite) and aquatic toxicity models (ECOSAR). Employ green chemistry metrics (E-factor < 5) during synthesis to minimize waste. Partner with certified disposal services for incineration .

Q. How are high-resolution crystallographic data refined when twinning or disorder is present?

SHELXL’s TWIN/BASF commands model twinning ratios, while PART instructions handle disordered moieties (e.g., the 1-ethylpropyl group). Residual density maps (<0.3 eÅ⁻³) and Hirshfeld atom refinement (HAR) ensure accuracy in challenging cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.